molecular formula C10H8F2O4 B2394744 5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid CAS No. 2248415-70-3

5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid

Cat. No.: B2394744
CAS No.: 2248415-70-3
M. Wt: 230.167
InChI Key: ABKIQKSSPBTWJC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid: is an organic compound that features a difluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid typically involves the introduction of the difluoromethyl group into the benzoic acid structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved using difluorocarbene reagents under specific reaction conditions . The process often involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from commercially available sources, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2-methoxycarbonylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core.

Properties

IUPAC Name

5-(difluoromethyl)-2-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4,8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKIQKSSPBTWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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